ethyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate
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Overview
Description
ethyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is a chemical compound with the molecular formula C20H15NO6 and a molecular weight of 365.34 g/mol . This compound is known for its diverse applications in scientific research, including drug development, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the solvent-free reaction of aromatic amines with ethyl cyanoacetate at elevated temperatures (around 150°C) to yield cyanoacetanilide derivatives . This reaction can be carried out under various conditions, including stirring without solvent at room temperature or using a steam bath .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
ethyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in material science for the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(cyanomethoxy)phenyl 4-alkoxybenzoates
- 4-(cyanomethoxy)-4′-alkoxyazo- and -azoxybenzenes
Uniqueness
ethyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is unique due to its specific structure, which combines a chromen-3-yl moiety with a cyanomethoxy group. This unique combination imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
IUPAC Name |
ethyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c1-2-24-20(23)13-3-5-14(6-4-13)27-18-12-26-17-11-15(25-10-9-21)7-8-16(17)19(18)22/h3-8,11-12H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVAQPGDNNDKDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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